molecular formula C9H6Cl2FNO2S B12098065 4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride

4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride

Cat. No.: B12098065
M. Wt: 282.12 g/mol
InChI Key: NTCCLVUUAWVBHR-UHFFFAOYSA-N
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Description

4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride is a chemical compound with the molecular formula C9H6Cl2FNO2S and a molecular weight of 282.11 g/mol . This compound is known for its applications in various fields, including pharmaceuticals, materials science, and organic synthesis. It is characterized by the presence of a fluorine atom at the 4-position of the isoquinoline ring and a sulfonyl chloride group at the 8-position, making it a versatile intermediate in chemical reactions.

Preparation Methods

One common method involves the reaction of 4-fluoroisoquinoline with chlorosulfonic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions usually require controlled temperatures and the use of appropriate solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, catalysts like palladium, and solvents such as dichloromethane or acetonitrile. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner.

Mechanism of Action

The mechanism of action of 4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride involves its ability to interact with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . The fluorine atom enhances the compound’s stability and bioactivity by influencing its electronic properties and interactions with biological targets . These interactions can modulate signaling pathways and biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride can be compared with other fluorinated isoquinoline derivatives, such as:

The uniqueness of this compound lies in its combination of a fluorine atom and a sulfonyl chloride group, providing a balance of reactivity and stability that is advantageous for various applications.

Properties

Molecular Formula

C9H6Cl2FNO2S

Molecular Weight

282.12 g/mol

IUPAC Name

4-fluoroisoquinoline-8-sulfonyl chloride;hydrochloride

InChI

InChI=1S/C9H5ClFNO2S.ClH/c10-15(13,14)9-3-1-2-6-7(9)4-12-5-8(6)11;/h1-5H;1H

InChI Key

NTCCLVUUAWVBHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)S(=O)(=O)Cl)F.Cl

Origin of Product

United States

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